molecular formula C13H14Cl2N4S B6355978 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-13-9

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6355978
CAS No.: 1858256-13-9
M. Wt: 329.2 g/mol
InChI Key: AAWQARZJEAQMGG-UHFFFAOYSA-N
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Description

The compound “1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a thiadiazole ring, which is a type of organosulfur compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques and computational methods. For instance, a related compound was analyzed using X-ray diffraction and Density Functional Theory (DFT) method . The DFT method at B3LYP/6-311++G(d,p) basis set was employed to study the optimized structure and geometric parameters .

Mechanism of Action

Target of Action

The primary target of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, also known as Yoda1, is the Piezo-type mechanosensitive ion channel component 1 (Piezo1) . Piezo1 is a cation channel that mediates calcium influx upon mechanical activation and plays a crucial role in various physiological processes, including blood vessel development .

Mode of Action

Yoda1 acts as a specific activator of the Piezo1 channel in both mouse and human cells . It stabilizes the open state of the Piezo1 channel, leading to an influx of calcium ions . This influx of calcium ions can trigger various downstream cellular responses, depending on the cell type and the physiological context .

Biochemical Pathways

Upon activation of the Piezo1 channel by Yoda1, there is an increase in intracellular calcium concentration . This can lead to the activation of various calcium-dependent signaling pathways. For instance, in red blood cells, the activation of Piezo1 by Yoda1 leads to the downstream activation of the KCa3.1 Gardos channel . This results in an efflux of potassium and water from the cells, causing the cells to shrink .

Pharmacokinetics

It is known that yoda1 is soluble in dmso at a concentration of 15 mg/ml , suggesting that it may have good bioavailability

Result of Action

The activation of the Piezo1 channel by Yoda1 and the subsequent cellular responses can have various effects at the molecular and cellular levels. For example, in red blood cells, the activation of the Piezo1 channel by Yoda1 leads to cell shrinkage . The specific effects of Yoda1 can vary depending on the cell type and the physiological context.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c14-10-2-1-3-11(15)9(10)8-12-17-13(20-18-12)19-6-4-16-5-7-19/h1-3,16H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWQARZJEAQMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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